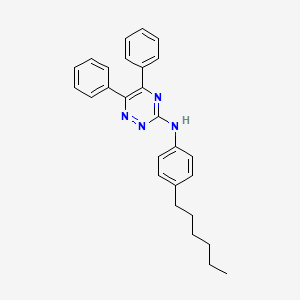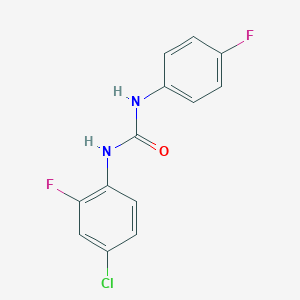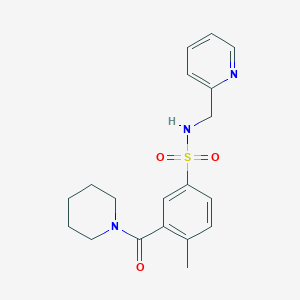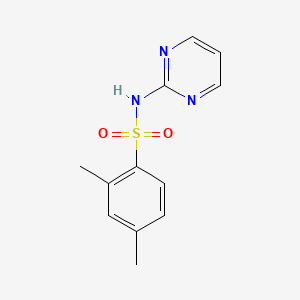
N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine, also known as HAT-CN, is a triazine compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine involves its ability to bind to the mPTP and inhibit its opening. This leads to the prevention of mitochondrial swelling, cytochrome c release, and cell death. N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine also acts as a ROS scavenger, which reduces oxidative stress and inflammation. Additionally, N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine has been shown to inhibit the activity of the protein kinase C (PKC) and nuclear factor kappa B (NF-κB) signaling pathways, which are involved in the regulation of cell survival and inflammation.
Biochemical and Physiological Effects
N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine has been shown to have various biochemical and physiological effects. It has been shown to reduce ROS levels and oxidative stress, which can lead to the prevention of cell death and inflammation. N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine also has anti-tumor properties, which may be due to its ability to inhibit the mPTP and PKC signaling pathways. Additionally, N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine has been shown to improve mitochondrial function and increase ATP production, which can lead to improved cellular metabolism and energy production.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine has several advantages for lab experiments. It is a potent inhibitor of the mPTP and has been shown to have anti-inflammatory and anti-tumor properties. Moreover, N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine is a fluorescent probe for the detection of ROS in cells. However, there are some limitations to the use of N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine in lab experiments. It is highly lipophilic, which can lead to issues with solubility and bioavailability. Additionally, the toxicity of N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine has not been extensively studied, which may limit its use in certain applications.
Orientations Futures
For the use of N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine include the development of new therapies for various pathological conditions, the further study of its toxicity, and the development of new synthesis methods.
Méthodes De Synthèse
N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine can be synthesized using various methods, including the reaction of 4-hexylphenylboronic acid with 5,6-diphenyl-1,2,4-triazin-3-amine in the presence of a palladium catalyst. Another method involves the reaction of 4-hexylphenylisocyanate with 5,6-diphenyl-1,2,4-triazin-3-amine in the presence of a base. The yield of N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine using these methods is typically high.
Applications De Recherche Scientifique
N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine is also a potent inhibitor of the mitochondrial permeability transition pore (mPTP), which is involved in various pathological conditions, including ischemia/reperfusion injury, neurodegenerative diseases, and cancer. Moreover, N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine has been shown to have anti-inflammatory and anti-tumor properties.
Propriétés
IUPAC Name |
N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4/c1-2-3-4-7-12-21-17-19-24(20-18-21)28-27-29-25(22-13-8-5-9-14-22)26(30-31-27)23-15-10-6-11-16-23/h5-6,8-11,13-20H,2-4,7,12H2,1H3,(H,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWARVMODYISAID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)NC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5303650.png)
![7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5303672.png)
![5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5303678.png)

![2-methyl-7-phenylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5303694.png)
![N-(4-fluorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5303696.png)

![(3aR*,6aS*)-5-[3-(1,3-benzothiazol-2-yl)propanoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5303698.png)


![5-{3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-3-oxopropyl}-3-isoxazolol](/img/structure/B5303716.png)
![4-methyl-N-(4-{[(propylamino)carbonyl]amino}phenyl)benzenesulfonamide](/img/structure/B5303725.png)
![N-{2-[(2-iodobenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B5303727.png)